molecular formula C11H12BrF2N B1415540 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine CAS No. 1936680-88-4

1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine

Cat. No.: B1415540
CAS No.: 1936680-88-4
M. Wt: 276.12 g/mol
InChI Key: NHWBNCSVZKLPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine is an organic compound with the molecular formula C11H12BrF2N This compound features a pyrrolidine ring substituted with a 3-bromophenylmethyl group and two fluorine atoms at the 3-position

Scientific Research Applications

1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Safety and Hazards

As with any chemical compound, handling “1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine” would require appropriate safety measures. It’s important to use personal protective equipment and avoid creating dust or aerosols. If the compound is ingested or comes into contact with the skin or eyes, it’s important to seek medical attention .

Future Directions

The study of new pyrrolidine derivatives is an active area of research in medicinal chemistry, due to the wide range of biological activities that these compounds can exhibit. Future research on “1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine” could involve investigating its potential biological activities, optimizing its synthesis, and studying its reactivity and properties in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine typically involves the following steps:

    Formation of the 3-bromophenylmethyl intermediate: This can be achieved by bromination of toluene to form 3-bromotoluene, followed by a reaction with a suitable nucleophile to introduce the methyl group.

    Formation of the pyrrolidine ring: The intermediate is then reacted with a difluorinated pyrrolidine precursor under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Chlorophenyl)methyl]-3,3-difluoropyrrolidine
  • 1-[(3-Fluorophenyl)methyl]-3,3-difluoropyrrolidine
  • 1-[(3-Methylphenyl)methyl]-3,3-difluoropyrrolidine

Uniqueness

1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF2N/c12-10-3-1-2-9(6-10)7-15-5-4-11(13,14)8-15/h1-3,6H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWBNCSVZKLPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine
Reactant of Route 2
Reactant of Route 2
1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine
Reactant of Route 3
Reactant of Route 3
1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine
Reactant of Route 4
Reactant of Route 4
1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine
Reactant of Route 5
Reactant of Route 5
1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.